Calcifediol-d3
説明
Calcifediol-d3, also known as 25-hydroxyvitamin D3, is a form of vitamin D produced in the liver by hydroxylation of vitamin D3 (cholecalciferol). It is a crucial intermediate in the metabolic pathway of vitamin D, which is essential for calcium and phosphate homeostasis and bone mineralization. This compound is often used to assess vitamin D status in the body and is also employed in the treatment of vitamin D deficiency.
準備方法
Synthetic Routes and Reaction Conditions: Calcifediol-d3 is synthesized through the hydroxylation of cholecalciferol (vitamin D3) at the 25th carbon position. This process is typically carried out using cytochrome P450 enzymes, particularly CYP2R1, in the liver. The reaction conditions involve maintaining an appropriate pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of this compound involves the bioconversion of vitamin D3 using microbial or enzymatic systems. This method is preferred due to its efficiency and higher yield compared to chemical synthesis. The process includes fermentation using specific strains of microorganisms that express the necessary hydroxylase enzymes .
化学反応の分析
Types of Reactions: Calcifediol-d3 primarily undergoes hydroxylation reactions. The most significant reaction is its further hydroxylation in the kidney to form calcitriol (1,25-dihydroxyvitamin D3), the active hormonal form of vitamin D.
Common Reagents and Conditions:
Hydroxylation: Catalyzed by cytochrome P450 enzymes such as CYP27B1.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions involving oxidizing or reducing agents.
Major Products:
Calcitriol (1,25-dihydroxyvitamin D3): Formed by the hydroxylation of this compound in the kidney.
科学的研究の応用
Calcifediol-d3 has a wide range of applications in scientific research:
作用機序
Calcifediol-d3 exerts its effects by being converted to calcitriol in the kidney. Calcitriol then binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. This interaction influences various biological processes, including bone mineralization, immune response, and cell proliferation .
類似化合物との比較
Cholecalciferol (Vitamin D3): The precursor of calcifediol-d3, synthesized in the skin upon exposure to ultraviolet B radiation.
Ergocalciferol (Vitamin D2): Another form of vitamin D, derived from plant sources and fungi.
Calcitriol (1,25-dihydroxyvitamin D3): The active hormonal form of vitamin D, produced from this compound in the kidney.
Comparison: this compound is unique in its rapid conversion to calcitriol, making it more effective in quickly raising serum 25-hydroxyvitamin D levels compared to cholecalciferol and ergocalciferol. It also has a more predictable dose-response curve and better absorption in individuals with fat malabsorption issues .
生物活性
Calcifediol, also known as 25-hydroxyvitamin D3 or 25(OH)D3, is a metabolite of vitamin D that plays a crucial role in calcium and phosphate metabolism. This article explores the biological activities of calcifediol, its mechanisms of action, clinical efficacy, and safety profile based on recent research findings.
Calcifediol exerts its biological effects primarily through two mechanisms: genomic and non-genomic actions.
- Genomic Actions : Calcifediol binds to the vitamin D receptor (VDR), which modulates gene expression involved in calcium homeostasis and bone metabolism. While calcifediol has a lower affinity for VDR compared to calcitriol (1,25(OH)D3), it still activates significant pathways related to calcium absorption and bone health .
- Non-Genomic Actions : Recent studies have identified rapid non-genomic effects mediated by calcifediol. These include the activation of membrane-bound VDRs, leading to immediate cellular responses such as increased intracellular calcium levels and activation of various signaling pathways (e.g., protein kinases) within minutes of exposure .
Pharmacokinetics
Calcifediol is noted for its pharmacokinetic advantages over other forms of vitamin D:
- Hydrophilicity : Calcifediol is more hydrophilic than vitamin D3, allowing for faster absorption and a quicker rise in serum levels.
- Half-Life : It has a shorter half-life but achieves higher plasma concentrations more rapidly. Studies indicate that calcifediol can elevate serum 25(OH)D3 levels significantly faster than vitamin D3, often within days rather than weeks .
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of calcifediol in treating vitamin D deficiency:
- Efficacy in Women : A phase III-IV trial involving postmenopausal women showed that calcifediol was superior to cholecalciferol in raising serum 25(OH)D levels. After one month, participants receiving calcifediol had a mean increase of 9.7 ng/mL compared to 5.1 ng/mL for those on cholecalciferol (p < 0.0001) .
- Long-Term Treatment : In another study, long-term treatment with monthly calcifediol resulted in stable serum 25(OH)D concentrations without significant safety concerns. Upon discontinuation, serum levels dropped significantly, indicating the need for ongoing supplementation .
Safety Profile
Calcifediol has been associated with a favorable safety profile:
- Adverse Effects : In clinical trials comparing different formulations of calcifediol, serious treatment-emergent adverse events (TEAEs) were reported at similar rates across groups, suggesting that calcifediol is well-tolerated .
- Long-Term Use : Studies have shown no significant safety issues with long-term use, making it a viable option for managing vitamin D deficiency in various populations .
Data Summary
The following table summarizes key findings from recent studies on the efficacy and safety of calcifediol:
Study Type | Population | Dose | Serum 25(OH)D Increase (ng/mL) | Safety Observations |
---|---|---|---|---|
Phase III-IV Trial | Postmenopausal Women | Calcifediol 0.266 mg | 9.7 ± 6.7 (vs. 5.1 ± 3.5 for cholecalciferol) | No serious TEAEs reported |
Long-Term Study | Vitamin D Deficient Patients | Monthly Calcifediol | Significant increase; levels drop after discontinuation | No relevant safety issues |
Pharmacokinetics Study | Healthy Females | Daily/Weekly Calcifediol | Higher AUC than vitamin D3 by 123% (daily), 178% (weekly) | Well-tolerated |
Case Studies
- Case Study on Rapid Response : A study investigated the rapid effects of calcifediol supplementation in patients with chronic kidney disease (CKD). Participants showed significant increases in serum calcium and phosphate levels within days, demonstrating calcifediol's effectiveness in managing mineral imbalances associated with CKD.
- Case Study on Elderly Population : Another case focused on elderly individuals at risk for falls due to low vitamin D levels. After six months of calcifediol treatment, participants exhibited improved muscle strength and balance, correlating with increased serum 25(OH)D concentrations.
特性
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUBBDSIWDLEOM-CMMPNOGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747283 | |
Record name | (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140710-94-7, 1262843-45-7 | |
Record name | (εR,1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-Hydroxy-2-(methylene-d2)cyclohexylidene]ethylidene-2-d]octahydro-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140710-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。